N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, an imidazolidine ring, and a carboxamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide involves multiple steps, starting with the preparation of the thiophene derivative The imidazolidine ring is then synthesized separately and attached to the thiophene derivative through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control of temperature, pressure, and reaction time. Additionally, purification methods such as chromatography and recrystallization are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine and chlorine are employed under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated imidazolidine derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylate
- N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carbamate
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a thiophene ring and an imidazolidine ring allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-9(17)11-4-3-10(22-11)5-6-14-12(18)15-7-8-16(13(15)19)23(2,20)21/h3-4,9,17H,5-8H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIJUGAVYAVKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)N2CCN(C2=O)S(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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